molecular formula C29H28N6O2S3 B431079 3,8-bis[(4-methoxyphenyl)methylsulfanyl]-16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene

3,8-bis[(4-methoxyphenyl)methylsulfanyl]-16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene

Cat. No.: B431079
M. Wt: 588.8g/mol
InChI Key: ARQAWDFEMGZFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Bis[(4-methoxybenzyl)sulfanyl]-11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine is a complex heterocyclic compound. It features a unique structure that combines benzothieno, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis[(4-methoxybenzyl)sulfanyl]-11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include sulfur-containing compounds, methoxybenzyl halides, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis[(4-methoxybenzyl)sulfanyl]-11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

3,7-Bis[(4-methoxybenzyl)sulfanyl]-11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Bis[(4-methoxybenzyl)sulfanyl]-11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,7-Bis[(4-methoxybenzyl)sulfanyl]-11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine apart from similar compounds is its unique combination of benzothieno, triazolo, and pyrimidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C29H28N6O2S3

Molecular Weight

588.8g/mol

IUPAC Name

3,8-bis[(4-methoxyphenyl)methylsulfanyl]-16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene

InChI

InChI=1S/C29H28N6O2S3/c1-17-4-13-22-23(14-17)40-26-24(22)25-30-32-28(38-15-18-5-9-20(36-2)10-6-18)34(25)27-31-33-29(35(26)27)39-16-19-7-11-21(37-3)12-8-19/h5-12,17H,4,13-16H2,1-3H3

InChI Key

ARQAWDFEMGZFEC-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C5=NN=C(N35)SCC6=CC=C(C=C6)OC)SCC7=CC=C(C=C7)OC

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C5=NN=C(N35)SCC6=CC=C(C=C6)OC)SCC7=CC=C(C=C7)OC

Origin of Product

United States

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